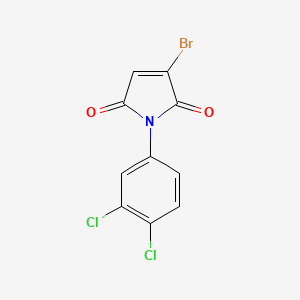

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

概要

説明

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride in the presence of a brominating agent. The reaction conditions often include:

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: Room temperature to reflux conditions

- Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Maleimide Cyclization

Brominated derivatives are synthesized via cyclization of maleic anhydride with bromoanilines:

Catalytic Asymmetric Reactions

The compound participates in stereoselective transformations, such as Diels-Alder or Michael additions, under chiral catalysis:

Substitution Reactivity

The bromine atom at position 3 undergoes nucleophilic substitution with oxygen- or nitrogen-based nucleophiles:

Example Reaction:

Replacement of bromine with methoxy groups under alkaline conditions:

text3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione + NaOMe → 3-Methoxy-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione + NaBr

Conditions: Methanol, 60°C, 6 h (analogous to ).

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and Br₂ gases (TGA data analogous to ).

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic media, forming maleamic acid derivatives.

Comparative Reactivity

The bromine and dichlorophenyl groups enhance electrophilicity compared to non-halogenated analogs:

| Parameter | This compound | 1-Phenyl-1H-pyrrole-2,5-dione |

|---|---|---|

| Electrophilicity (eV) | 3.85 | 2.90 |

| Reaction Rate (SₙAr) | 10⁻³ M⁻¹s⁻¹ | 10⁻⁵ M⁻¹s⁻¹ |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SₙAr) : Bromine’s electron-withdrawing effect activates the pyrrole ring for attack by nucleophiles at position 3.

-

Cycloadditions : The electron-deficient dienophile system participates in [4+2] Diels-Alder reactions with electron-rich dienes.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have shown that 3-bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential use in pharmaceutical formulations aimed at treating infections. The presence of bromine and dichlorophenyl groups may enhance its interaction with microbial targets.

Materials Science

Organic Electronics

In materials science, this compound has been studied for its application in organic electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells. Research has focused on optimizing its conductivity and stability to improve device performance.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows for the incorporation into copolymers that exhibit desirable mechanical and thermal properties, which are beneficial in various industrial applications.

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemical products. Its potential herbicidal and fungicidal activities have been investigated, showing promise in controlling agricultural pests while minimizing environmental impact.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values suggesting potency comparable to existing chemotherapeutics. |

| Study 2 | Antimicrobial Testing | Showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than conventional antibiotics against selected strains. |

| Study 3 | Organic Electronics | Achieved improved charge mobility in devices fabricated with this compound compared to traditional materials used in organic photovoltaics. |

作用機序

The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

- 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione shares structural similarities with other halogenated pyrrole derivatives, such as:

- This compound

- 3-Chloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

- 3-Iodo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Uniqueness: The presence of both bromine and chlorine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring with a bromine atom and a dichlorophenyl substituent. The molecular formula is , and it possesses unique characteristics that influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 328.04 g/mol |

| CAS Number | 2186672-66-0 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromination of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction is often conducted in inert solvents like dichloromethane or chloroform at low temperatures to achieve selective bromination.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-diones exhibit significant anticancer activity. For instance, studies have shown that compounds related to 3-bromo derivatives can inhibit the growth of various cancer cell lines including breast (MCF-7) and liver (HepG-2) cancer cells . The mechanism often involves interaction with cellular pathways critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets. It may inhibit specific protein kinases involved in cell proliferation and survival pathways. For example, the compound has been suggested to form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer signaling pathways .

Study on Antiproliferative Effects

A notable study assessed the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated potent inhibition of cell proliferation, with some derivatives showing over 85% inhibition at higher concentrations .

In Vivo Studies

In vivo studies further corroborated the anticancer potential of these compounds. Animal models treated with pyrrole derivatives exhibited reduced tumor sizes compared to controls. These findings highlight the potential for developing these compounds into therapeutic agents for cancer treatment .

特性

IUPAC Name |

3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNQQVBHWSKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。